3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine
Overview
Description
3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine: is a heterocyclic aromatic compound with the molecular formula C6H3BrF3NO It is characterized by the presence of a bromine atom at the third position, a hydroxyl group at the sixth position, and a trifluoromethyl group at the second position on the pyridine ring
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets, depending on the specific derivative and its application .
Mode of Action
Trifluoromethylpyridines are thought to exert their effects through the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . The exact interaction with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Trifluoromethylpyridines are known to interfere with various biochemical processes, such as respiration , but the specific pathways affected by this compound would depend on its biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine . Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine typically involves the introduction of the bromine, hydroxyl, and trifluoromethyl groups onto the pyridine ring. One common method involves the bromination of 6-hydroxy-2-(trifluoromethyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The trifluoromethyl group can undergo reduction to form a difluoromethyl or monofluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include 3-amino-6-hydroxy-2-(trifluoromethyl)pyridine, 3-thio-6-hydroxy-2-(trifluoromethyl)pyridine, and 3-alkoxy-6-hydroxy-2-(trifluoromethyl)pyridine.
Oxidation Reactions: Products include 3-bromo-6-oxo-2-(trifluoromethyl)pyridine.
Reduction Reactions: Products include 3-bromo-6-hydroxy-2-(difluoromethyl)pyridine and 3-bromo-6-hydroxy-2-(monofluoromethyl)pyridine.
Scientific Research Applications
Chemistry: 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and materials science.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and bromine substituents on biological activity. It serves as a model compound for understanding the interactions of halogenated and fluorinated pyridines with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Comparison with Similar Compounds
3-Bromo-2-(trifluoromethyl)pyridine: Lacks the hydroxyl group, resulting in different reactivity and biological activity.
6-Hydroxy-2-(trifluoromethyl)pyridine: Lacks the bromine atom, affecting its chemical properties and applications.
3-Bromo-6-methoxy-2-(trifluoromethyl)pyridine:
Uniqueness: 3-Bromo-6-hydroxy-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFWXIMKNYWQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858624 | |
Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214383-87-5 | |
Record name | 5-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00858624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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